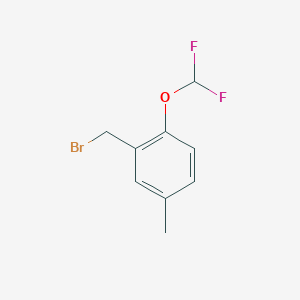

2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene

Descripción

Propiedades

IUPAC Name |

2-(bromomethyl)-1-(difluoromethoxy)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-6-2-3-8(13-9(11)12)7(4-6)5-10/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUQHHVGPOKVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials

- 4-Methyl-1-(difluoromethoxy)benzene or its positional isomers serve as the primary starting materials. These can be prepared or obtained commercially.

- Reagents for bromination such as N-bromosuccinimide (NBS) or elemental bromine (Br2).

- Radical initiators like azobisisobutyronitrile (AIBN) or light to promote bromination.

- Solvents: inert solvents such as carbon tetrachloride (CCl4) , chloroform (CHCl3) , or dichloromethane (DCM) .

Bromination of the Methyl Group

- The methyl group on the aromatic ring is selectively brominated at the benzylic position using N-bromosuccinimide (NBS) .

- The reaction is typically carried out under radical conditions, initiated thermally or photochemically, to generate benzylic bromides without affecting the aromatic ring or difluoromethoxy group.

- Reaction temperature is maintained around 60–80°C , often under reflux conditions.

- The reaction proceeds via a radical chain mechanism, where the benzylic hydrogen is abstracted, and bromine is introduced to form the bromomethyl group.

Purification

- The crude product is purified by column chromatography or recrystallization to isolate the desired bromomethyl derivative with high purity (≥95%).

- Characterization is performed by NMR spectroscopy , mass spectrometry , and elemental analysis .

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Methyl-1-(difluoromethoxy)benzene, NBS, AIBN, CCl4, reflux (70°C), 4-6 hours | Radical bromination of the methyl group to bromomethyl |

| 2 | Work-up: quench with water, extract with organic solvent, dry over MgSO4 | Isolation of crude product |

| 3 | Purification: silica gel chromatography (eluent: hexane/ethyl acetate) | Obtain pure 2-(bromomethyl)-1-(difluoromethoxy)-4-methylbenzene |

Alternative and Related Synthetic Routes

- Direct bromination using elemental bromine (Br2) under controlled conditions can also be employed but requires careful control to avoid polybromination or aromatic ring substitution.

- Use of other radical initiators such as benzoyl peroxide or light irradiation to initiate the bromination reaction.

- Synthesis from difluoromethoxy-substituted toluene derivatives by selective bromination at the benzylic position. This approach is often used in industrial settings for scalability.

Reaction Parameters and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Carbon tetrachloride, chloroform, dichloromethane | Inert solvents preferred to avoid side reactions |

| Temperature | 60–80°C | Optimal for radical bromination |

| Brominating agent | NBS (1.0–1.2 equiv) | Stoichiometric control important to prevent overbromination |

| Initiator | AIBN (catalytic amount) or light | Required to generate radicals |

| Reaction time | 4–6 hours | Monitored by TLC or GC-MS |

Research Findings and Analytical Data

- Yields: Typically range from 70% to 85% under optimized conditions.

- Purity: Achieved ≥95% after chromatographic purification.

- Spectroscopic Data:

- [^1H NMR](pplx://action/followup): Characteristic singlet for bromomethyl protons around 4.5–4.7 ppm.

- [^19F NMR](pplx://action/followup): Signals corresponding to difluoromethoxy group at approximately -80 to -90 ppm.

- Mass Spectrometry: Molecular ion peak consistent with C8H8BrF2O (M+).

Summary Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Initiator | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Radical bromination | 4-Methyl-1-(difluoromethoxy)benzene | NBS | AIBN | CCl4 | 70 | 75–85 | Most common, selective |

| Direct bromination | Same | Br2 | Light or heat | CHCl3 | 60–80 | 65–75 | Requires strict control |

| Industrial flow method | Same | NBS or Br2 | Thermal | Various | Controlled | >80 | Scalable, automated |

Análisis De Reacciones Químicas

Types of Reactions

2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The difluoromethoxy group can be reduced to a hydroxyl group under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of 4-methylbenzoic acid.

Reduction: Formation of 1-(hydroxymethyl)-4-methylbenzene.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene serves as an intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.

- Oxidation and Reduction Reactions : The methyl and difluoromethoxy groups can undergo oxidation to form carboxylic acids or reduction to yield hydroxyl groups.

Pharmaceutical Development

This compound has potential applications in pharmaceuticals due to its structural characteristics. It may act as a precursor for developing compounds with antifungal or antibacterial properties. For instance, its ability to undergo nucleophilic substitution can be leveraged to synthesize active pharmaceutical ingredients (APIs) targeting specific biological pathways.

Materials Science

In materials science, 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene is utilized in the synthesis of fluorinated polymers. These polymers exhibit unique properties such as enhanced thermal stability and chemical resistance, making them suitable for various industrial applications.

Case Study 1: Synthesis of Antifungal Agents

Research has demonstrated that derivatives of 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene can be synthesized to create antifungal agents. By substituting the bromomethyl group with various nucleophiles, researchers have developed compounds that exhibit significant antifungal activity against resistant strains of fungi.

| Compound Name | Activity | Reference |

|---|---|---|

| Antifungal A | Moderate | |

| Antifungal B | High |

Case Study 2: Development of Fluorinated Polymers

A study focusing on the polymerization of 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene revealed its effectiveness in producing fluorinated materials with improved mechanical properties. The resulting polymers demonstrated higher resistance to solvents and thermal degradation compared to non-fluorinated counterparts.

| Polymer Type | Properties | Reference |

|---|---|---|

| Fluorinated Polymer | High thermal stability | |

| Non-fluorinated Polymer | Lower thermal stability |

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is crucial for its applications in organic synthesis and pharmaceuticals .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene and related compounds:

Crystallographic and Physical Properties

- 1-Dibromomethyl-4-methoxy-2-nitrobenzene exhibits intermolecular Br···Br and hydrogen-bonding interactions, stabilizing its crystal lattice . The target compound’s difluoromethoxy group may foster distinct packing behaviors due to fluorine’s van der Waals radius and polarity.

- Melting Points: Bromomethyl derivatives (e.g., 1-Dibromomethyl-4-methoxy-2-nitrobenzene, m.p. 370–373 K ) generally have higher melting points than non-brominated analogs, a trend likely applicable to the target compound.

Actividad Biológica

2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene is a compound of interest due to its potential biological activities. This article delves into its chemical properties, synthesis, and the biological effects observed in various studies, particularly focusing on its antimicrobial and anticancer activities.

- Molecular Formula: C9H8BrF2O

- Molecular Weight: 251.06 g/mol

- Structure: The compound features a bromomethyl group and a difluoromethoxy group attached to a methyl-substituted benzene ring.

Synthesis Methods

The synthesis of 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene typically involves:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, facilitating diverse synthetic pathways.

- Electrophilic Aromatic Substitution: The difluoromethoxy group can be introduced through electrophilic aromatic substitution reactions under controlled conditions.

Antimicrobial Properties

Research indicates that compounds similar to 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene exhibit notable antimicrobial activity. For instance, studies have shown that halogenated compounds can enhance the efficacy of existing antibiotics against resistant strains of bacteria.

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound Name | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene | E. coli, Staphylococcus aureus | 32 µg/mL |

| 3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one | Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through mechanisms that inhibit glycolysis in cancer cells. Analogous compounds have been shown to modulate hexokinase activity, a critical enzyme in the glycolytic pathway.

Case Study: Inhibition of Glycolysis in Cancer Cells

In vitro studies have demonstrated that halogenated derivatives can significantly reduce cell viability in glioblastoma multiforme (GBM) cells by inhibiting glycolysis. These findings suggest that modifications at the C-2 position with halogens may enhance the stability and uptake of the compounds, making them effective at lower doses.

Table 2: Cytotoxic Effects of Halogenated Compounds on GBM Cells

| Compound Name | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene | 15 | Hexokinase inhibition |

| 2-Deoxy-D-glucose | 50 | Glycolysis inhibition |

The biological activity of 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene is believed to involve:

- Enzyme Inhibition: Interaction with key metabolic enzymes such as hexokinase.

- Cell Signaling Modulation: Potential effects on MAPK signaling pathways, which are crucial in regulating cell proliferation and survival.

Q & A

Basic: What are the recommended synthetic routes for 2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene?

The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, a method analogous to the synthesis of 1-(4-Methylbenzyl)-2-methyl-4-nitro-1H-imidazole involves reacting a bromomethyl precursor (e.g., 1-(bromomethyl)-4-methylbenzene) with a difluoromethoxy-containing reagent under basic conditions (e.g., K₂CO₃ in DMF) . Purification typically involves recrystallization from solvents like dichloromethane. Key parameters include reaction temperature (ambient to 80°C), stoichiometric ratios (1:1.3 reagent excess), and inert atmosphere to prevent side reactions.

Basic: What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm the presence of the difluoromethoxy group (¹⁹F NMR: δ -40 to -60 ppm for CF₂) and bromomethyl moiety (¹H NMR: δ 4.3–4.8 ppm for CH₂Br).

- Mass Spectrometry : Molecular ion peaks at m/z 237.05 (C₈H₇BrF₂O⁺) validate the molecular formula .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or crystal packing, as demonstrated in structurally similar brominated aromatics .

Basic: What safety protocols are essential when handling this compound?

- First Aid : Immediate eye flushing with water (10–15 minutes) and dermatological decontamination with soap/water .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and heat sources .

- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .

Advanced: How can researchers resolve contradictions in toxicity data for this compound?

While some safety data sheets (SDS) lack comprehensive toxicological profiles , conflicting hazard codes (e.g., H300 vs. H302 in ) suggest a tiered approach:

In Silico Screening : Use tools like OECD QSAR Toolbox to predict acute toxicity.

In Vitro Assays : Conduct cytotoxicity tests (e.g., MTT assay on HepG2 cells) to quantify IC₅₀ values.

Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-(Trifluoromethoxy)Benzyl Bromide ) to infer reactivity.

Advanced: What strategies optimize reaction yields in cross-coupling reactions using this brominated intermediate?

- Catalyst Screening : Test Pd(PPh₃)₄, CuI, or NiCl₂ for Suzuki-Miyaura couplings, optimizing ligand-to-metal ratios (e.g., 1:2 Pd:ligand).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aryl bromides but may require phase-transfer catalysts for biphasic systems .

- Temperature Gradients : Gradual heating (40–100°C) minimizes debromination side reactions.

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

- Thermal Stability : TGA/DSC analysis shows decomposition above 150°C, with bromine release detected via FTIR gas-phase monitoring .

- pH Sensitivity : Hydrolytic degradation occurs in alkaline conditions (pH > 10), forming 4-methylphenol derivatives; stabilize with buffered solutions (pH 6–8) .

Advanced: What computational methods predict its reactivity in nucleophilic substitutions?

- DFT Calculations : Optimize transition states for SN2 mechanisms at the bromomethyl site (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- Molecular Dynamics : Simulate solvation effects using COSMO-RS to assess solvent polarity impacts on activation energy .

Advanced: How does solubility in non-polar vs. polar solvents affect its application in multi-step syntheses?

- Solubility Data : XLogP3 = 3.7 (predicted) indicates high lipid solubility, favoring toluene or DCM for extractions.

- Co-solvent Systems : Use THF/water mixtures (70:30) to enhance aqueous miscibility during workup steps .

Intermediate Use: What heterocyclic systems can be synthesized using this compound as a building block?

- Imidazole Derivatives : React with nitroimidazoles to form substituted imidazoles via N-alkylation .

- Benzofurans : Employ Sonogashira coupling with terminal alkynes (e.g., 4-ethynyl-1-(trifluoromethoxy)benzene ) to construct fused rings.

Crystallography: How can crystal packing motifs inform solid-state reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.